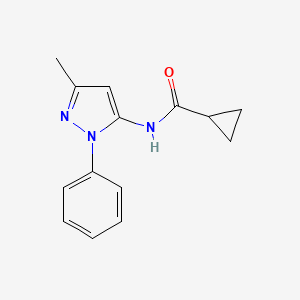
3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is also known as LY-456236 and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone involves its interaction with various neurotransmitter systems in the brain, including the serotonin and dopamine systems. By inhibiting the reuptake of serotonin and blocking dopamine receptors, this compound can modulate the levels of these neurotransmitters in the brain, which can lead to changes in mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone have been extensively studied in animal models. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to changes in behavior and mood. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone in lab experiments is its high potency and selectivity for serotonin and dopamine receptors. This makes it a useful tool for studying the role of these neurotransmitters in behavior and mood. However, one limitation of using this compound is its potential toxicity and side effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone. One direction is to further investigate its potential as a therapeutic agent for depression and anxiety disorders. Another direction is to explore its potential as a tool for studying the role of serotonin and dopamine in behavior and mood. Additionally, future research could focus on developing new synthesis methods for this compound and exploring its potential applications in other fields, such as neuroscience and drug discovery.
Méthodes De Synthèse
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone has been achieved using different methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid and an aldehyde or ketone to form a tetrahydroisoquinoline, which is then oxidized to form the final product. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino carbonyl compound, which is then cyclized to form the final product.
Applications De Recherche Scientifique
3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to have activity as a selective serotonin reuptake inhibitor (SSRI), which makes it a potential candidate for the treatment of depression and anxiety disorders. Additionally, this compound has been shown to have activity as a dopamine D2 receptor antagonist, which makes it a potential candidate for the treatment of schizophrenia.
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-24-16-10-11-19-17(13-16)14(2)20(25-19)21(23)22-12-6-8-15-7-4-5-9-18(15)22/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJKZDCVHVOXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)

![[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate](/img/structure/B7467585.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)

![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)

![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)



